Cas no 1804166-35-5 (3-(Difluoromethyl)-2-fluorophenylhydrazine)

3-(Difluoromethyl)-2-fluorophenylhydrazine is a fluorinated phenylhydrazine derivative with potential applications in pharmaceutical and agrochemical synthesis. Its key structural features include a difluoromethyl group and a fluorine substituent on the phenyl ring, which may enhance metabolic stability and lipophilicity in bioactive compounds. The hydrazine moiety provides a reactive handle for further functionalization, making it a versatile intermediate in heterocycle formation, such as indoles or pyrazoles. The presence of fluorine atoms can influence electronic properties and improve binding affinity in target molecules. This compound is suited for research in medicinal chemistry and crop protection, where fluorinated building blocks are often employed to optimize physicochemical and biological properties. Proper handling is required due to the reactivity of the hydrazine group.
3-(Difluoromethyl)-2-fluorophenylhydrazine structure
1804166-35-5 structure
Product Name:3-(Difluoromethyl)-2-fluorophenylhydrazine
CAS No:1804166-35-5
MF:C7H7F3N2
MW:176.139091730118
CID:4934625
Update Time:2025-08-04

3-(Difluoromethyl)-2-fluorophenylhydrazine Chemical and Physical Properties

Names and Identifiers

    • 3-(Difluoromethyl)-2-fluorophenylhydrazine
    • Inchi: 1S/C7H7F3N2/c8-6-4(7(9)10)2-1-3-5(6)12-11/h1-3,7,12H,11H2
    • InChI Key: OGCUEKFCFTZPEW-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=CC=1C(F)F)NN

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 143
  • XLogP3: 1.9
  • Topological Polar Surface Area: 38

3-(Difluoromethyl)-2-fluorophenylhydrazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A250000786-250mg
3-(Difluoromethyl)-2-fluorophenylhydrazine
1804166-35-5 98%
250mg
693.60 USD 2021-06-15
Alichem
A250000786-500mg
3-(Difluoromethyl)-2-fluorophenylhydrazine
1804166-35-5 98%
500mg
1,068.20 USD 2021-06-15
Alichem
A250000786-1g
3-(Difluoromethyl)-2-fluorophenylhydrazine
1804166-35-5 98%
1g
1,685.00 USD 2021-06-15

Additional information on 3-(Difluoromethyl)-2-fluorophenylhydrazine

Introduction to 3-(Difluoromethyl)-2-fluorophenylhydrazine (CAS No. 1804166-35-5)

3-(Difluoromethyl)-2-fluorophenylhydrazine, identified by the CAS number 1804166-35-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique fluorinated aromatic structure, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its molecular framework, incorporating both difluoromethyl and fluorophenyl substituents, imparts distinct chemical properties that make it valuable for developing novel therapeutic agents.

The difluoromethyl group is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity in drug candidates. This feature has been extensively explored in the design of kinase inhibitors, where the presence of such a moiety often improves the pharmacokinetic profile of the final product. In contrast, the fluorophenylhydrazine component contributes to the compound's reactivity, enabling diverse functionalization pathways that are essential for constructing complex molecular architectures.

In recent years, 3-(Difluoromethyl)-2-fluorophenylhydrazine has been utilized in several cutting-edge research projects aimed at addressing unmet medical needs. One notable area of investigation involves its role in the development of antiviral agents. The fluorinated aromatic ring system is known to interact favorably with viral proteases and polymerases, making it an attractive scaffold for designing inhibitors with high specificity. Furthermore, preliminary studies suggest that this compound may exhibit inhibitory activity against certain resistant strains of viruses, which is a critical consideration in the ongoing fight against global health challenges.

The pharmaceutical industry has also leveraged 3-(Difluoromethyl)-2-fluorophenylhydrazine in the synthesis of novel anticancer compounds. The combination of difluoromethyl and fluorophenylhydrazine groups facilitates the creation of molecules that can selectively target tumor cells while minimizing toxicity to healthy tissues. Researchers have reported promising results from in vitro and in vivo studies, where derivatives of this compound have demonstrated potent antiproliferative effects on various cancer cell lines. These findings underscore the compound's potential as a building block for next-generation oncology therapeutics.

Beyond its applications in drug discovery, 3-(Difluoromethyl)-2-fluorophenylhydrazine has found utility in materials science and agrochemical research. The unique electronic properties of its fluorinated structure make it a valuable precursor for developing advanced materials with enhanced optical and electronic characteristics. Additionally, its reactivity allows for the synthesis of novel agrochemicals that exhibit improved efficacy in pest control while adhering to stringent environmental safety standards.

The synthesis of 3-(Difluoromethyl)-2-fluorophenylhydrazine presents both challenges and opportunities for chemists. While traditional synthetic routes have been established, ongoing research aims to optimize these processes for greater efficiency and sustainability. Techniques such as transition metal-catalyzed cross-coupling reactions are being explored to streamline the introduction of fluorinated groups into the molecular framework. These advancements not only improve yield but also reduce waste, aligning with the growing emphasis on green chemistry principles.

The safety profile of 3-(Difluoromethyl)-2-fluorophenylhydrazine is another critical consideration in its application across various fields. Extensive toxicological studies have been conducted to assess its potential effects on human health and the environment. These investigations have revealed that when handled under appropriate conditions, the compound exhibits moderate toxicity but remains manageable with standard safety protocols. As such, it is classified as a chemical requiring careful handling but not posing significant acute or chronic hazards when used responsibly.

The future prospects for 3-(Difluoromethyl)-2-fluorophenylhydrazine are bright, with ongoing research uncovering new applications and refining synthetic methodologies. Collaborative efforts between academia and industry are expected to accelerate its translation from laboratory-scale synthesis to commercial production. As our understanding of fluorinated compounds continues to evolve, so too will their role in addressing some of society's most pressing health and technological challenges.

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD